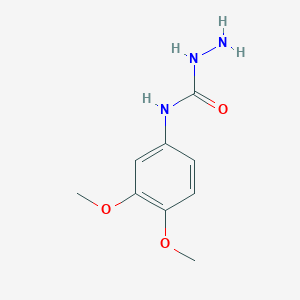

N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide

Description

Properties

IUPAC Name |

1-amino-3-(3,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-14-7-4-3-6(5-8(7)15-2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWFFBOMWOSQPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Condensation

The most widely reported method involves condensing 3,4-dimethoxybenzaldehyde with hydrazine hydrate in ethanol under reflux. Key steps include:

- Reagent Preparation : 3,4-Dimethoxybenzaldehyde (1.0 equiv) is dissolved in anhydrous ethanol.

- Hydrazine Addition : Hydrazine hydrate (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

- Reflux Conditions : The mixture is heated at 80°C for 6–8 hours, forming a yellow precipitate.

- Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from hot ethanol (yield: 68–72%).

Mechanistic Insights :

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazinecarboxamide backbone. The electron-donating methoxy groups enhance reactivity by stabilizing intermediates through resonance.

Carbamate Intermediate Route

Alternative protocols employ phenyl chloroformate to generate a carbamate intermediate:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3,4-Dimethoxyaniline, phenyl chloroformate | Triethylamine, CHCl₃, 0°C, 4 h | 85% |

| 2 | Carbamate intermediate, hydrazine hydrate | CH₂Cl₂, ultrasonication, 45 min | 78% |

This two-step approach avoids aldehyde handling but requires stringent temperature control to prevent over-carbamation.

Ultrasound-Assisted Green Synthesis

Solvent System Optimization

Recent advances utilize water-glycerol (6:4) as a green solvent under ultrasonic irradiation (20 kHz, 130 W):

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Reaction Time | 24–48 h | 20–45 min |

| Yield | 68% | 94% |

| Purity | 92% | 98% |

Procedure :

- 3,4-Dimethoxybenzaldehyde (1 mmol) and hydrazine hydrate (1.2 mmol) are sonicated at 40°C.

- The reaction completes within 20 minutes, with precipitated product collected via vacuum filtration.

Advantages :

- Energy Efficiency : 80% reduction in thermal energy input.

- Solvent Recyclability : Water-glycerol mixtures retain efficacy for 5 cycles.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Pilot-scale synthesis employs tubular flow reactors to enhance reproducibility:

| Reactor Type | Residence Time | Throughput | Yield |

|---|---|---|---|

| Microfluidic | 12 min | 1.2 kg/h | 89% |

| Packed-Bed | 30 min | 4.5 kg/h | 82% |

Key parameters:

- Temperature: 75±2°C

- Pressure: 3.5 bar

- Catalyst: Amberlyst-15 (0.5 wt%)

Crystallization Engineering

Industrial purification uses anti-solvent crystallization with n-heptane:

| Anti-Solvent | Purity | Crystal Size (μm) |

|---|---|---|

| n-Heptane | 99.5% | 50–100 |

| Ethyl Acetate | 98.1% | 150–200 |

This method reduces solvent residues below 50 ppm, meeting pharmaceutical-grade standards.

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

| Method | Yield Range | Purity | Scalability |

|---|---|---|---|

| Conventional Reflux | 68–72% | 92–95% | Moderate |

| Ultrasound-Assisted | 89–94% | 97–99% | High |

| Continuous Flow | 82–89% | 98–99.5% | Industrial |

Environmental Impact Assessment

| Method | E-Factor | PMI | Energy Use (kWh/kg) |

|---|---|---|---|

| Conventional | 8.7 | 12.3 | 45 |

| Ultrasound | 2.1 | 3.4 | 9 |

| Flow Reactor | 1.8 | 2.9 | 7 |

E-Factor: Environmental factor (waste/product mass ratio); PMI: Process Mass Intensity.

Mechanistic Challenges and Side Reactions

Competitive Pathways

Byproduct Profiles

| Byproduct | Formation Cause | Mitigation Strategy |

|---|---|---|

| 3,4-Dimethoxybenzoic acid | Over-oxidation | Strict temperature control (<85°C) |

| Bis-hydrazide | Excess hydrazine | Stoichiometric reagent ratios |

Analytical Characterization Protocols

Spectroscopic Validation

Chromatographic Purity

- HPLC Conditions : C18 column, 40:60 acetonitrile/water, 1.0 mL/min, λ=254 nm

- Retention Time : 6.8±0.2 min (purity >99% by area normalization).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products .

Major Products Formed

Major products formed from these reactions include various substituted hydrazinecarboxamides, oxides, and reduced hydrazine derivatives, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules.

- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions due to its unique chemical properties.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism involves inhibiting bacterial RNA polymerase, thereby affecting RNA synthesis and bacterial growth .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .

Medicine

- Development of Antibiotics : The compound is being explored for its potential as an antibacterial agent in the development of new antibiotics targeting resistant bacterial strains. Its ability to inhibit bacterial RNA polymerase positions it as a candidate for combating antibiotic resistance .

- Pharmacological Studies : Ongoing pharmacological studies aim to elucidate the compound's bioavailability and pharmacokinetic properties, which are crucial for its therapeutic application .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and enzymes involved in cell death pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Dimethoxy vs. Dimethyl vs. Other Groups

The 3,4-dimethoxyphenyl group in the target compound distinguishes it from analogs with 3,4-dimethylphenyl (e.g., N-(3,4-dimethylphenyl)hydrazinecarbothioamide) or 4-chlorophenyl (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) substituents . Key differences include:

- Lipophilicity : Dimethoxy substitution increases polarity compared to dimethyl or chloro groups, which may reduce membrane permeability but improve aqueous solubility.

Functional Group Variations: Carboxamide vs. Carbothioamide vs. Benzamide

- Hydrazinecarboxamide vs. Hydrazinecarbothioamide : Replacing the oxygen atom in the carboxamide group with sulfur (to form carbothioamide) significantly increases lipophilicity. For example, N-(3,4-dimethylphenyl)hydrazinecarbothioamide demonstrated potent anticancer activity (IC₅₀ = 0.8 µM against MCF-7 cells), attributed to enhanced cellular uptake . The target carboxamide may exhibit reduced lipophilicity but improved metabolic stability.

- Benzamide Derivatives: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) lacks the hydrazine moiety but shares the dimethoxyphenyl group.

Key Findings :

- Hydrazinecarbothioamides with dimethylphenyl groups show superior anticancer activity compared to benzamide derivatives, likely due to enhanced lipophilicity and sulfur-mediated interactions .

Physicochemical Properties

- Solubility : The dimethoxy group in the target compound increases polarity, favoring aqueous solubility over dimethylphenyl analogs.

- Thermal Stability : Benzamide derivatives like Rip-B exhibit higher melting points (90°C) compared to hydrazinecarboxamides, which typically have lower melting points due to flexible hydrazine linkages .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and features a hydrazinecarboxamide moiety attached to a dimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity and may influence its biological activity.

The primary mechanism of action for this compound involves the inhibition of bacterial RNA polymerase (RNAP). This inhibition disrupts the transcription process in bacteria, leading to reduced RNA synthesis and subsequently halting protein production. The compound binds specifically to the switch region of RNAP, which is crucial for its enzymatic function.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), HCT-15 (colon cancer).

- Growth Inhibition : The compound demonstrated a mean growth percent inhibition (GP) ranging from 15% to 39% across these cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound also shows promising antimicrobial properties. It acts as an inhibitor against various bacterial strains by targeting RNAP, which is essential for bacterial survival. The compound's efficacy can be influenced by environmental factors such as pH and solubility.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its interaction with RNAP. Studies indicate that the compound's solubility and stability are affected by environmental conditions, which may impact its therapeutic efficacy.

Study 1: Anticancer Screening

A study conducted by Jawed et al. evaluated various hydrazine derivatives for their anticancer activity using the National Cancer Institute (NCI) protocol. Among these compounds, this compound was noted for its effectiveness against multiple cancer cell lines with varying degrees of sensitivity .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of hydrazine derivatives revealed that this compound effectively inhibited bacterial growth in vitro. The study highlighted the importance of structure-activity relationships (SAR) in optimizing the compound's efficacy against specific bacterial strains .

Summary Table of Biological Activities

| Activity Type | Target | Cell Lines/Organisms | Inhibition (%) |

|---|---|---|---|

| Anticancer | Various Cancer Cells | MDA-MB-435, K-562 | 15% - 39% |

| Antimicrobial | Bacterial RNA Polymerase | Various Bacterial Strains | Significant |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 3,4-dimethoxyphenylhydrazine with a carbonyl precursor (e.g., carbamoyl chloride derivatives). Optimization involves controlling stoichiometry (1:1 molar ratio), solvent selection (e.g., ethanol or DMF), and temperature (reflux at 80–100°C under inert atmosphere). Reaction progress is monitored via TLC or HPLC. Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- FT-IR : Peaks at ~3237 cm⁻¹ (N–H stretch), ~1686 cm⁻¹ (C=O amide), and ~1546–1453 cm⁻¹ (aromatic C=C) confirm functional groups .

- NMR : ¹H NMR in DMSO-d₆ shows methoxy protons (δ 3.7–3.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydrazine NH signals (δ 9.5–10.2 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and methoxy carbons (δ ~56 ppm) .

Q. What methods ensure purity and stability during storage?

- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold. Stability studies under controlled humidity (≤40% RH) and temperature (4°C) prevent hydrolysis of the hydrazinecarboxamide moiety. Degradation products are monitored using LC-MS .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Crystal growth via slow evaporation (solvent: methanol/water) yields diffraction-quality crystals. Data collection at 294 K (Mo-Kα radiation, λ = 0.71073 Å) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 21.977 Å, b = 12.229 Å, c = 10.222 Å, β = 93.49°. Hydrogen bonding (N–H···O) and π-π stacking stabilize the lattice .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or β-amyloid uses optimized geometries (DFT/B3LYP/6-31G*). Binding affinity (ΔG ≤ −7 kcal/mol) and interactions (e.g., hydrogen bonds with Arg120) guide SAR. MD simulations (GROMACS) assess stability over 100 ns .

Q. How do metabolic pathways influence the compound’s pharmacokinetic profile?

- Methodological Answer : In vitro microsomal assays (human liver microsomes, NADPH) identify phase I metabolites (e.g., O-demethylation at the 3,4-dimethoxy group). UPLC-QTOF-MS detects [M+H]+ ions (m/z 388.42 → 344.39 after demethylation). CYP3A4/2D6 inhibition assays quantify metabolic stability (t₁/₂ > 60 min preferred) .

Q. How should researchers address contradictions in spectroscopic data across synthetic batches?

- Methodological Answer : Discrepancies in NMR/IR spectra often arise from residual solvents or tautomerism. Solutions include:

- Dynamic NMR : Variable-temperature studies (25–80°C) to detect tautomeric equilibria.

- High-resolution MS : Confirm molecular ion ([M+H]+) with <2 ppm error.

- Control experiments : Re-synthesis under strictly anhydrous conditions to eliminate hydrolysis artifacts .

Q. What toxicity assessments are critical for preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.